molecular formula C14H13N5O2S B2948241 Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide CAS No. 155618-08-9

Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide

Cat. No.: B2948241
CAS No.: 155618-08-9
M. Wt: 315.35
InChI Key: SKOXJEJTPMNESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide is a compound that captures interest due to its unique molecular structure and potential applications in various fields. This compound belongs to a class of hydrazides, characterized by the presence of a hydrazine functional group attached to the acetic acid moiety. The incorporation of a furanyl, phenyl, and 1,2,4-triazolyl group significantly enhances its chemical and biological properties, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide typically involves multi-step reactions:

  • Starting Materials: : The synthesis starts with furan and phenyl derivatives.

  • Triazole Formation: : A cyclization reaction forms the 1,2,4-triazole ring.

  • Thioether Formation: : The triazole ring is functionalized with thiol groups.

  • Hydrazide Addition: : Hydrazine is introduced to form the hydrazide group.

Industrial Production Methods

In an industrial context, the production involves scaled-up versions of the laboratory synthesis with controlled reaction conditions such as temperature, pH, and solvent choices to ensure yield and purity. Advanced techniques like flow chemistry might be employed for continuous production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to form corresponding acetic acid derivatives.

  • Reduction: : The hydrazide group allows for reduction reactions.

  • Substitution: : Functional groups on the triazole ring can undergo electrophilic substitution.

Common Reagents and Conditions

  • Oxidizing agents: : e.g., potassium permanganate for oxidation reactions.

  • Reducing agents: : e.g., lithium aluminium hydride for reduction.

  • Solvents: : Organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.

Major Products

Depending on the reaction conditions, the compound can yield various derivatives, including oxidized acids, reduced hydrazides, or substituted triazoles.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Medicine: : Research into its efficacy as an anti-inflammatory or anticancer compound.

  • Industry: : Used in material science for developing new polymers and resins.

Mechanism of Action

The mechanism involves the interaction of the hydrazide group with specific molecular targets. The hydrazide can form bonds with active sites on enzymes or receptors, affecting biochemical pathways. The triazole ring enhances these interactions by providing additional binding sites and improving compound stability.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-, hydrazide: : Lacks the furanyl group.

  • Acetic acid, 2-[[5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-, hydrazide: : Lacks the phenyl group.

Uniqueness

By diving deep into its synthesis, reactivity, applications, and action mechanism, we can appreciate the comprehensive scope and unique characteristics of acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide. It’s a compound that stands out for both its intricate structure and its promising versatility in scientific research.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-16-12(20)9-22-14-18-17-13(11-7-4-8-21-11)19(14)10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOXJEJTPMNESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.